

# Application Notes and Protocols for 7HP-349 in T-Cell Adhesion Assays

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## Compound of Interest

Compound Name: Alintegimod

Cat. No.: B12399455

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction

7HP-349 is a first-in-class, orally available small molecule that acts as an allosteric agonist of the integrins  $\alpha 4 \beta 1$  (VLA-4) and  $\alpha L \beta 2$  (LFA-1).<sup>[1]</sup> These integrins are crucial for T-cell trafficking, antigen presentation, and priming.<sup>[1]</sup> By activating these integrins, 7HP-349 enhances T-cell adhesion to their ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1).<sup>[2][3]</sup> This enhanced adhesion promotes T-cell activation, proliferation, and effector functions, making 7HP-349 a promising agent for enhancing the efficacy of vaccines and cancer immunotherapies.<sup>[2][3][4][5]</sup> Preclinical and clinical studies have demonstrated its potential to augment immune responses and overcome resistance to checkpoint inhibitors.<sup>[1][2]</sup>

These application notes provide a detailed protocol for a static T-cell adhesion assay to evaluate the in vitro efficacy of 7HP-349 in promoting T-cell adhesion.

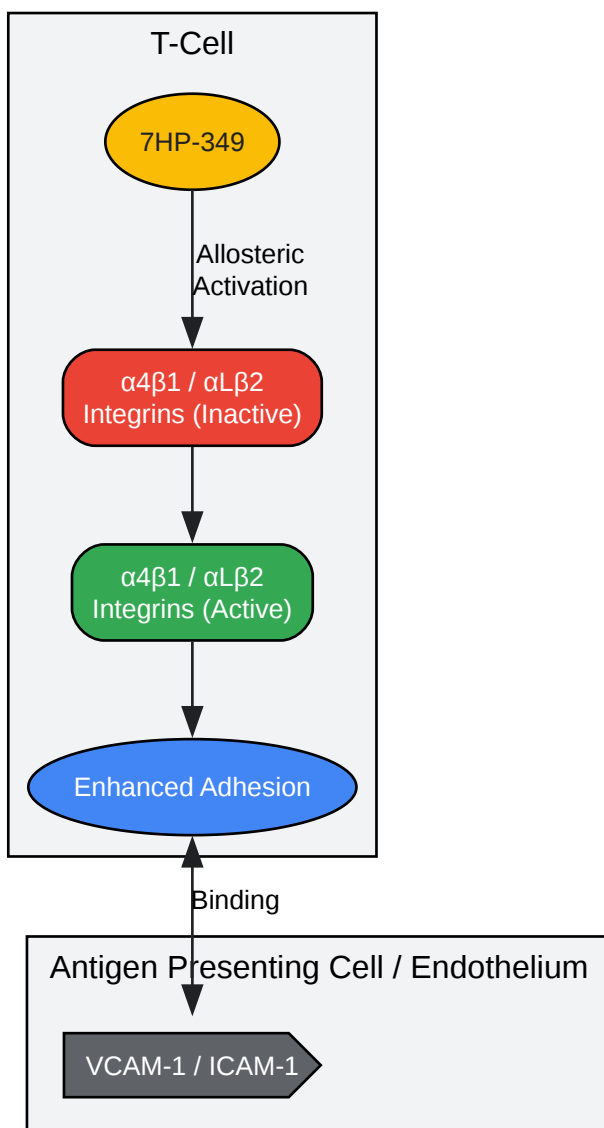
## Data Presentation

Table 1: Summary of Quantitative Data for 7HP-349 in T-Cell Adhesion

Parameter	Value	Cell Type	Ligand	Source
EC50 (Human $\alpha 4\beta 1$ )	~1 $\mu$ M	Purified human $\alpha 4\beta 1$	sVCAM-1	<a href="#">[6]</a>
EC50 (Mouse $\alpha 4\beta 1$ )	~0.5 $\mu$ M	Purified mouse $\alpha 4\beta 1$	sVCAM-1	<a href="#">[6]</a>
Effective Concentration	30 $\mu$ M	Purified peripheral blood human T-cells	ICAM-1, VCAM-1	<a href="#">[3]</a>
Dosing (in vivo, mouse)	40 mg/kg (intraperitoneal)	C57BL/6 mice	Not Applicable	<a href="#">[6]</a>
Clinical Dose (Human)	50, 100, 200, or 300 mg (single oral dose)	Healthy male volunteers	Not Applicable	

## Signaling Pathway

The following diagram illustrates the signaling pathway activated by 7HP-349, leading to enhanced T-cell adhesion.



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Caption: 7HP-349 allosterically activates T-cell integrins, promoting adhesion.

## Experimental Protocols

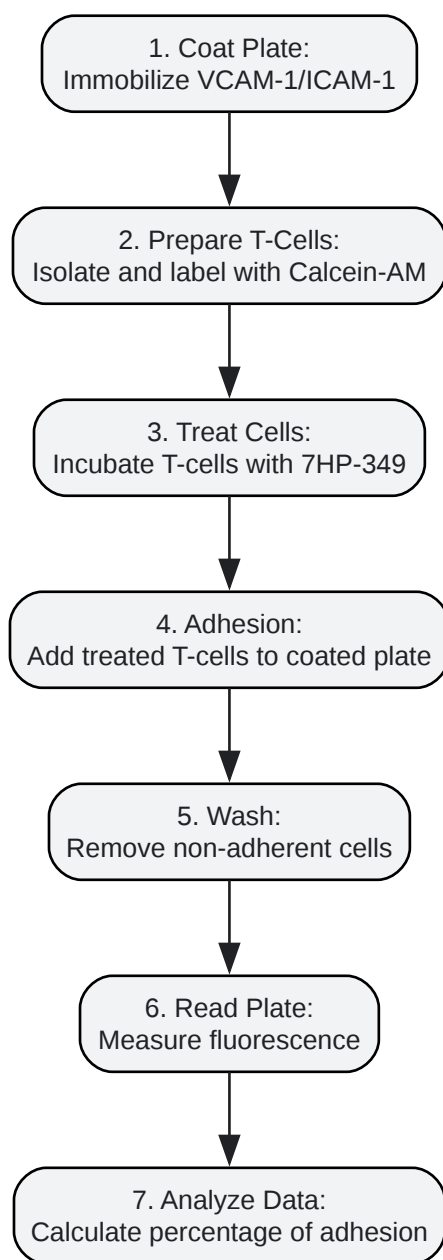
### Static T-Cell Adhesion Assay Protocol

This protocol details a static adhesion assay to quantify the effect of 7HP-349 on T-cell adhesion to immobilized ligands.

Materials:

- Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells
- 7HP-349 (solubilized in an appropriate solvent, e.g., DMSO)
- Recombinant human VCAM-1 and ICAM-1
- 96-well black, clear-bottom microplates
- Calcein-AM or other fluorescent cell stain
- Assay buffer (e.g., RPMI 1640 with 1% BSA)
- Wash buffer (e.g., PBS)
- Plate reader with fluorescence capabilities

Experimental Workflow Diagram:



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Caption: Workflow for the static T-cell adhesion assay with 7HP-349.

Procedure:

- Plate Coating:
  - Coat the wells of a 96-well microplate with recombinant human VCAM-1 or ICAM-1 at a concentration of 1-5 µg/mL in PBS.

- Incubate the plate overnight at 4°C or for 2 hours at 37°C.
- Wash the wells three times with PBS to remove unbound protein.
- Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.
- Wash the wells three times with PBS.
- T-Cell Preparation:
  - Isolate human T-cells from PBMCs using a negative selection kit.
  - Resuspend the T-cells in assay buffer at a concentration of  $1 \times 10^6$  cells/mL.
  - Label the T-cells with Calcein-AM (or another suitable fluorescent dye) according to the manufacturer's instructions.
  - Wash the cells to remove excess dye and resuspend in assay buffer.
- Treatment with 7HP-349:
  - Prepare serial dilutions of 7HP-349 in assay buffer. A final concentration range of 0.1 to 100  $\mu$ M is a good starting point. Include a vehicle control (e.g., DMSO).
  - Pre-incubate the labeled T-cells with the different concentrations of 7HP-349 or vehicle control for 30 minutes at 37°C.
- Adhesion Assay:
  - Add 100  $\mu$ L of the treated T-cell suspension to each coated well ( $1 \times 10^5$  cells/well).
  - Include control wells with T-cells added to uncoated, blocked wells to measure background adhesion.
  - To determine the total fluorescence (100% adhesion), add an equal number of labeled cells to a few wells without performing the wash steps.
  - Incubate the plate for 30-60 minutes at 37°C in a 5% CO<sub>2</sub> incubator to allow for cell adhesion.

- Washing and Fluorescence Measurement:
  - Gently wash the wells 2-3 times with pre-warmed wash buffer to remove non-adherent cells. The washing technique is critical and should be consistent across all wells to minimize cell loss from the adherent layer. A gentle swirl and flick or aspiration method is recommended.
  - After the final wash, add 100 µL of assay buffer to each well.
  - Measure the fluorescence intensity of each well using a plate reader with the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485/520 nm for Calcein-AM).

#### Data Analysis:

- Subtract the average fluorescence of the background wells (uncoated) from all other readings.
- Calculate the percentage of adherent cells for each condition using the following formula:  
$$\% \text{ Adhesion} = (\text{Fluorescence of test well} / \text{Fluorescence of total cell well}) \times 100$$
- Plot the percentage of adhesion against the concentration of 7HP-349 to generate a dose-response curve and determine the EC50 value.

#### Expected Results:

Treatment with 7HP-349 is expected to result in a dose-dependent increase in T-cell adhesion to both VCAM-1 and ICAM-1 coated surfaces.<sup>[3][6]</sup> The magnitude of the effect will depend on the concentration of 7HP-349, the T-cell donor, and the density of the coated ligand.

#### Conclusion

The provided protocol offers a robust method for evaluating the pro-adhesive activity of 7HP-349 on T-lymphocytes. This assay is a valuable tool for researchers and drug developers working to understand and modulate T-cell function for therapeutic benefit in immunology and

oncology. The ability of 7HP-349 to enhance T-cell adhesion underscores its potential to improve immune responses in various clinical settings.

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